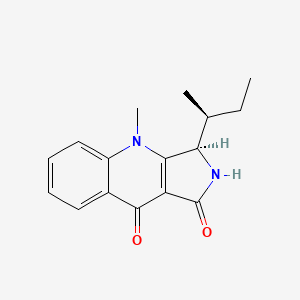
Quinolactacin A1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolactacin A1 is a naturally occurring compound isolated from the fermentation broth of the fungus Penicillium citrinum. It is a member of the quinolone alkaloids, characterized by a unique quinolone skeleton conjugated with a gamma-lactam ring. This compound has garnered significant attention due to its potent biological activities, including inhibition of acetylcholinesterase, making it a promising candidate for research in neurodegenerative diseases such as Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinolactacin A1 involves the combination of amino acids L-valine and L-isoleucine, anthranilic acid, and acetic acid. The process typically includes the following steps:
Formation of the Quinolone Skeleton: The quinolone core is synthesized through a series of reactions involving the condensation of anthranilic acid with acetic acid and subsequent cyclization.
Incorporation of the Gamma-Lactam Ring: The gamma-lactam ring is introduced through a Dieckmann condensation reaction, which involves the cyclization of a beta-keto acid intermediate derived from L-valine and L-isoleucine.
Industrial Production Methods: Industrial production of this compound is achieved through solid-state fermentation of Penicillium citrinum. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Quinolactacin A1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products:
Oxidation: Quinolactacin A2
Reduction: Reduced forms of this compound
Substitution: Various quinolone derivatives
Wissenschaftliche Forschungsanwendungen
Quinolactacin A1 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of quinolone alkaloids.
Biology: this compound is used to investigate the biological pathways involved in acetylcholinesterase inhibition.
Medicine: Due to its acetylcholinesterase inhibitory activity, this compound is explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Wirkmechanismus
Quinolactacin A1 is part of a broader class of quinolone alkaloids, which includes compounds such as quinolactacin A2, quinolactacin B, and quinolactacin C. These compounds share a similar quinolone skeleton but differ in the substituents attached to the core structure. This compound is unique due to its specific stereochemistry and the presence of a gamma-lactam ring, which contributes to its distinct biological activity .
Vergleich Mit ähnlichen Verbindungen
Quinolactacin A2: An oxidized form of quinolactacin A1 with similar biological activities.
Quinolactacin B: A related compound with variations in the substituents on the quinolone ring.
Quinolactacin C: Another member of the quinolactacin family with distinct structural features.
Eigenschaften
IUPAC Name |
(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQAMWKNPOTDV-TVQRCGJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
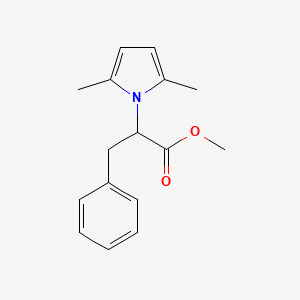
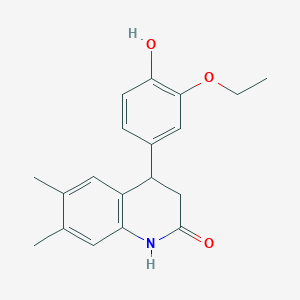
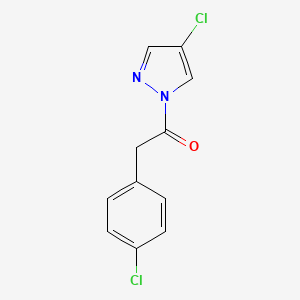
![2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814087.png)
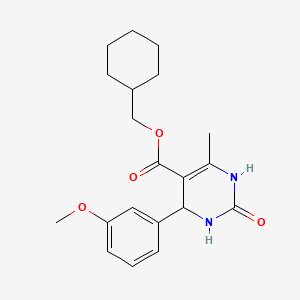
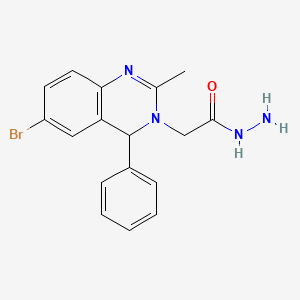
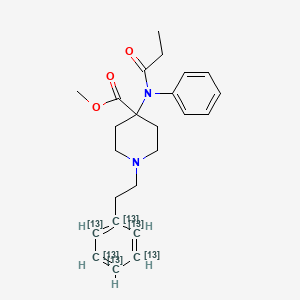
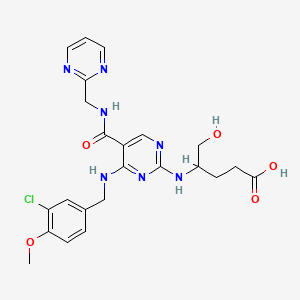
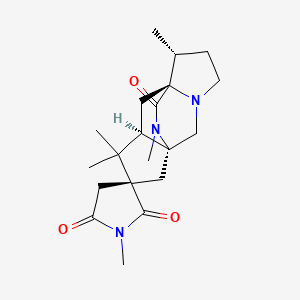
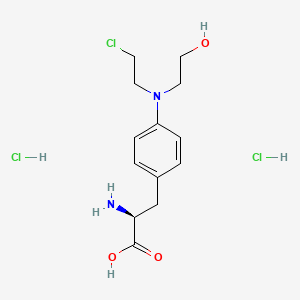
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814144.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814148.png)
